4-(Methylamino)benzoic acid
Overview
Description
4-(Methylamino)benzoic acid is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is known to form a cyclic hexamer in crystal form, which adopts a folded conformation with all six N-methylamides having a cis (E) conformation, as demonstrated in a study where it was crystallized from dichloromethane-ethyl acetate .
Synthesis Analysis
The synthesis of 4-(Methylamino)benzoic acid and its derivatives has been explored in several studies. For instance, a method for synthesizing N-(4-methylbenzyl)benzamide, which is structurally related to 4-(Methylamino)benzoic acid, was reported using CuI as a catalyst and characterized by various spectroscopic techniques . Another study reported the synthesis of a compound by carbonation of the lithium salt of N,N-bis(trimethylsilyl)aniline, which is a step towards the synthesis of derivatives of 4-(Methylamino)benzoic acid .
Molecular Structure Analysis
The molecular structure of 4-(Methylamino)benzoic acid has been analyzed in detail. The cyclic hexamer crystallizes in space group P1 and is stabilized by intermolecular CH/n contacts . In another related compound, the molecule was found to be highly twisted with a significant dihedral angle between the aromatic rings .
Chemical Reactions Analysis
The chemical behavior of 4-(Methylamino)benzoic acid includes its ability to form cyclic oligomers, such as trimers and hexamers, when cyclized using dichlorotriphenylphosphorane as a coupling reagent . Additionally, the compound has been used as a precursor in the synthesis of various derivatives, indicating its reactivity and versatility in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Methylamino)benzoic acid and its derivatives have been extensively studied. For example, the crystal structure of related compounds is stabilized by hydrogen bonds and weak interactions, which are crucial for understanding the material's properties . The optical properties, such as UV cutoff wavelength and photoluminescence emission spectrum, have also been investigated, suggesting potential applications in optical devices . Furthermore, the thermal stability and melting point of these compounds have been determined, which is important for their practical application .
Scientific Research Applications
Crystalline Structure Analysis
4-(Methylamino)benzoic acid has been studied for its crystalline structure. A study by Azumaya et al. (2003) detailed the crystallization of a cyclic hexamer of 4-(methylamino)benzoic acid, revealing a folded conformation with cis (E) conformation of N-methylamides and intermolecular CH/n contacts in the crystal (Azumaya et al., 2003).
Thermodynamic Properties
Research on the vapor pressures, enthalpies, and entropies of sublimation of para-substituted benzoic acids, including 4-(methylamino)benzoic acid, has been conducted. Monte et al. (2010) measured these properties and provided valuable thermodynamic insights (Monte et al., 2010).
Catalysis and Chemical Reactions
A study by Adam and Andas (2007) demonstrated the use of 4-(methylamino)benzoic acid in catalysis. They incorporated it into silica extracted from rice husk, enhancing the catalyst's specific surface area and efficiency in the Friedel-Crafts benzylation reaction (Adam & Andas, 2007).
Charge Transfer Fluorescence
Jianzhong et al. (1997) investigated the twisted intramolecular charge transfer (TICT) of derivatives of 4-(methylamino)benzoic acid, contributing to the understanding of TICT fluorescence and its potential applications in sensing and analysis (Jianzhong et al., 1997).
Coordination Polymers
4-(Methylamino)benzoic acid derivatives have been utilized in the synthesis of novel coordination polymers with potential applications in materials science. Xu et al. (2009) reported the synthesis and structural analysis of such polymers, highlighting their thermal stability and luminescent properties (Xu et al., 2009).
Oxidation Processes
The compound has been studied in the context of oxidation reactions. Krieger and Jagodzinski (2008) observed the catalytic oxidation of 4-(dimethylamino)benzaldehyde to 4-(methylamino)benzoic acid using gold nanoparticles, providing insights into the oxidation mechanisms and potential industrial applications (Krieger & Jagodzinski, 2008).
Pharmaceutical Research
In the pharmaceutical realm, 4-(methylamino)benzoic acid derivatives have been studied for their potential applications. For example, Baumgarth, Beier, and Gericke (1997) explored the use of such derivatives as Na+/H+ antiporter inhibitors, which are relevant in the treatment of acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
Anti-Cancer Research
Soni, Sanghvi, Devkar, and Thakore (2015) synthesized novel quinuclidinone derivatives from a common intermediate related to 4-(methylamino)benzoic acid, assessing their potential as anti-cancer agents (Soni et al., 2015).
Spectroscopic Studies
Takač and Vikić Topić (2004) conducted FT-IR and NMR spectroscopic studies on derivatives of 4-(methylamino)benzoic acid, contributing to the understanding of their structural and spectral properties (Takač & Vikić Topić, 2004).
Catalytic Conversion
Adam, Retnam, and Iqbal (2009) used 4-(methylamino)benzoic acid in developing a catalyst for the conversion of cyclohexane to cyclohexanol and cyclohexanone, showing complete conversion and highlighting the potential of this compound in catalytic processes (Adam, Retnam, & Iqbal, 2009).
Polymer Research
Amarnath and Palaniappan (2005) explored the use of substituted benzoic acids, including 4-(methylamino)benzoic acid, as dopants for polyaniline. This research contributes to the development of new materials with enhanced electrical conductivity (Amarnath & Palaniappan, 2005).
Safety And Hazards
properties
IUPAC Name |
4-(methylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIDMSBTYRSMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065117 | |
Record name | Benzoic acid, 4-(methylamino)- | |
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Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 4-(Methylamino)benzoic acid | |
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Product Name |
4-(Methylamino)benzoic acid | |
CAS RN |
10541-83-0 | |
Record name | 4-(Methylamino)benzoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=10541-83-0 | |
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Record name | 4-Methylaminobenzoic acid | |
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Record name | 4-(Methylamino)benzoic acid | |
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Record name | Benzoic acid, 4-(methylamino)- | |
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Record name | Benzoic acid, 4-(methylamino)- | |
Source | EPA DSSTox | |
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Record name | 4-methylaminobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.007 | |
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Record name | 4-(METHYLAMINO)BENZOIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARU98Z0OZY | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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